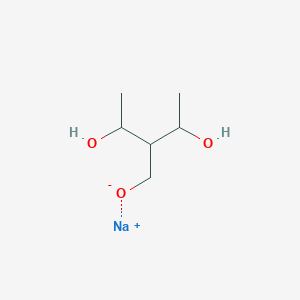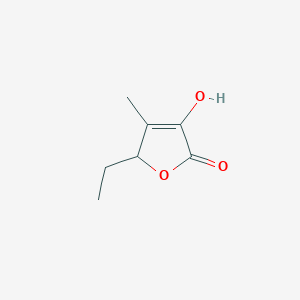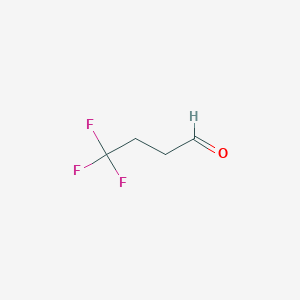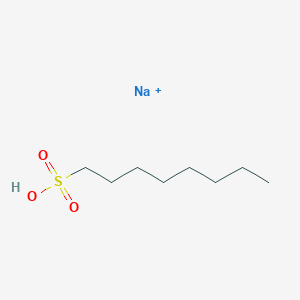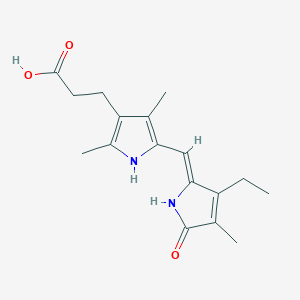
Xanthobilirubic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthobilirubic acid (XBA) is a natural compound that is found in the roots of the plant Scutellaria baicalensis. It is a member of the flavonoid family and has been shown to have a range of potential applications in scientific research.
Mechanism Of Action
Xanthobilirubic acid's mechanism of action is not fully understood, but it is believed to work through a number of different pathways. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer development. It has also been shown to activate certain signaling pathways that are involved in cell survival and growth.
Biochemical And Physiological Effects
Xanthobilirubic acid has been shown to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell death. It has also been shown to improve cognitive function and to have a protective effect on the nervous system.
Advantages And Limitations For Lab Experiments
Xanthobilirubic acid has a number of advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. It is also highly soluble in water and ethanol, making it easy to work with. However, there are also some limitations to its use. It can be difficult to obtain in large quantities, and its purity can be difficult to control.
Future Directions
There are a number of potential future directions for research on Xanthobilirubic acid. One area of interest is its potential as a treatment for Alzheimer's disease. Another area of interest is its potential as an anti-cancer agent. Further research is also needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesis Methods
Xanthobilirubic acid can be synthesized through a multi-step process involving the extraction of the root of Scutellaria baicalensis, followed by purification, and finally, acid hydrolysis. The resulting product is a yellow powder that is highly soluble in water and ethanol.
Scientific Research Applications
Xanthobilirubic acid has been shown to have a range of potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects and to be a potential treatment for Alzheimer's disease.
properties
CAS RN |
15770-19-1 |
|---|---|
Product Name |
Xanthobilirubic acid |
Molecular Formula |
C17H22N2O3 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
3-[5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H22N2O3/c1-5-12-10(3)17(22)19-15(12)8-14-9(2)13(11(4)18-14)6-7-16(20)21/h8,18H,5-7H2,1-4H3,(H,19,22)(H,20,21)/b15-8- |
InChI Key |
NDNYWGGIUJBYPM-NVNXTCNLSA-N |
Isomeric SMILES |
CCC\1=C(C(=O)N/C1=C\C2=C(C(=C(N2)C)CCC(=O)O)C)C |
SMILES |
CCC1=C(C(=O)NC1=CC2=C(C(=C(N2)C)CCC(=O)O)C)C |
Canonical SMILES |
CCC1=C(C(=O)NC1=CC2=C(C(=C(N2)C)CCC(=O)O)C)C |
synonyms |
xanthobilirubic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)
![(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone](/img/structure/B105286.png)

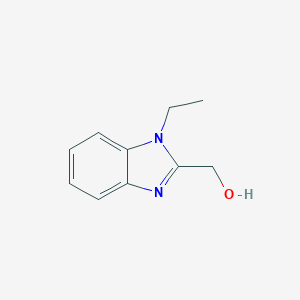
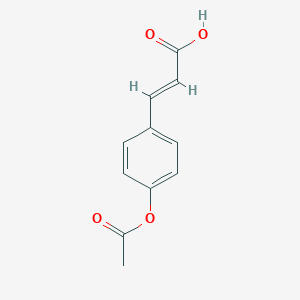
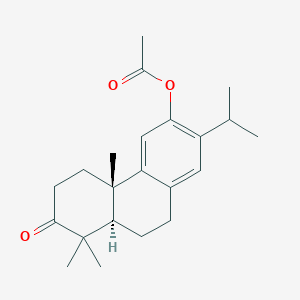
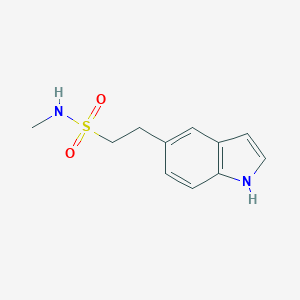
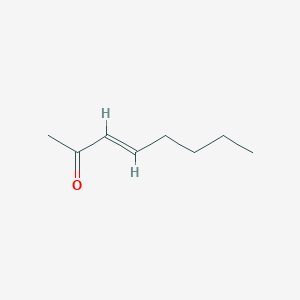
![18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B105305.png)
